molecular formula C21H26N4O6 B4763129 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4763129
M. Wt: 430.5 g/mol
InChI Key: QSFUDRCSDILGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as DMNP-1, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazinecarboxamide derivatives and is used as a research tool in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide acts as a selective agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide leads to the activation of downstream signaling pathways, resulting in the modulation of neurotransmitter release and neuronal activity. 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, as well as dopamine receptors.
Biochemical and physiological effects:
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to induce a range of biochemical and physiological effects in various animal models. These effects include changes in behavior, cognition, and perception, as well as alterations in neurotransmitter release and neuronal activity. 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high selectivity for the serotonin 5-HT2A receptor, its ability to induce specific biochemical and physiological effects, and its potential as a therapeutic agent. However, there are also some limitations to its use in lab experiments, including its relatively low potency compared to other serotonin agonists, its potential for off-target effects, and the need for careful dosing and monitoring due to its potential psychoactive effects.

Future Directions

There are several future directions for research on 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of mood disorders such as depression and anxiety. Another direction is to develop new compounds based on the structure of 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide and its effects on neurotransmitter release and neuronal activity.

Scientific Research Applications

4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used as a research tool in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used to study the function of serotonin receptors and their role in the regulation of mood and behavior. In pharmacology, 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used to develop new drugs for the treatment of depression and anxiety disorders. In medicinal chemistry, 4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been used to design and synthesize new compounds with improved pharmacological properties.

properties

IUPAC Name

4-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6/c1-29-17-5-7-19(30-2)15(12-17)14-23-8-10-24(11-9-23)21(26)22-18-6-4-16(25(27)28)13-20(18)31-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFUDRCSDILGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2,5-dimethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.